Cas no 98142-17-7 (5-Acetamidothiophene-2-sulfonyl chloride)

5-Acetamidothiophene-2-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, particularly in the development of sulfonamide-based compounds. The acetamido substituent enhances its utility in targeted functionalization, offering selectivity in coupling reactions. This compound is valued for its stability under controlled conditions and its compatibility with a range of reagents, making it suitable for multi-step synthetic routes. It is commonly employed in medicinal chemistry research for the preparation of biologically active molecules, including potential therapeutic agents. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
5-Acetamidothiophene-2-sulfonyl chloride structure
98142-17-7 structure
Product Name:5-Acetamidothiophene-2-sulfonyl chloride
CAS No:98142-17-7
MF:C6H6ClNO3S2
MW:239.699738025665
CID:5560896
PubChem ID:55279433
Update Time:2025-06-15

5-Acetamidothiophene-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 98142-17-7
    • EN300-1709546
    • AKOS006333654
    • 5-acetamidothiophene-2-sulfonyl chloride
    • 5-Acetamidothiophene-2-sulfonyl chloride
    • Inchi: 1S/C6H6ClNO3S2/c1-4(9)8-5-2-3-6(12-5)13(7,10)11/h2-3H,1H3,(H,8,9)
    • InChI Key: FEPVSVVOPVGNLZ-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=C(NC(C)=O)S1)(=O)=O

Computed Properties

  • Exact Mass: 238.9477631g/mol
  • Monoisotopic Mass: 238.9477631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 99.9Ų

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Additional information on 5-Acetamidothiophene-2-sulfonyl chloride

Recent Advances in the Application of 5-Acetamidothiophene-2-sulfonyl chloride (CAS: 98142-17-7) in Chemical Biology and Pharmaceutical Research

5-Acetamidothiophene-2-sulfonyl chloride (CAS: 98142-17-7) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of sulfonamide-based therapeutics. Recent studies have highlighted its versatility in medicinal chemistry, with applications ranging from enzyme inhibition to drug discovery. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activity, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-Acetamidothiophene-2-sulfonyl chloride as a precursor in the synthesis of novel carbonic anhydrase inhibitors. The research team utilized this compound to develop a series of thiophene-sulfonamide hybrids, which exhibited potent inhibitory activity against isoforms CA IX and XII, targets of interest in cancer therapy. The study employed X-ray crystallography to elucidate the binding modes of these inhibitors, providing structural insights for further optimization.

In parallel work, researchers at the University of Cambridge reported the use of 98142-17-7 in the development of fluorescent probes for bacterial detection. By conjugating the sulfonyl chloride moiety with various fluorophores, the team created sensitive probes capable of detecting β-lactamase activity in drug-resistant bacterial strains. This application, detailed in a 2024 ACS Infectious Diseases publication, represents an innovative use of this chemical scaffold in diagnostic tools.

The pharmaceutical industry has shown increasing interest in 5-Acetamidothiophene-2-sulfonyl chloride as evidenced by recent patent filings. A 2023 application by Pfizer (WO2023187654) describes its incorporation into JAK kinase inhibitors for inflammatory diseases. The patent claims improved metabolic stability and selectivity profiles for compounds derived from this intermediate, suggesting its growing importance in kinase drug discovery programs.

From a synthetic chemistry perspective, advances in the preparation of 98142-17-7 have been reported. A 2024 Organic Process Research & Development article detailed a continuous-flow synthesis method that improves yield (82%) and purity (>99%) while reducing hazardous waste generation. This green chemistry approach addresses previous limitations in the large-scale production of this valuable intermediate.

Emerging applications in targeted protein degradation have also been identified. Researchers at Scripps Research Institute recently published work (2024, Cell Chemical Biology) demonstrating the utility of 5-Acetamidothiophene-2-sulfonyl chloride in constructing PROTAC molecules. The thiophene core provided optimal linker geometry for recruiting E3 ubiquitin ligases to target proteins, opening new avenues in chemical biology.

Safety and handling considerations for this compound have been updated in recent chemical safety literature. The 2024 edition of Bretherick's Handbook of Reactive Chemical Hazards includes new data on its stability profile, recommending storage conditions below -20°C under inert atmosphere to prevent decomposition. These updates reflect the growing body of practical knowledge surrounding this specialty chemical.

In conclusion, 5-Acetamidothiophene-2-sulfonyl chloride (98142-17-7) continues to demonstrate significant value across multiple areas of pharmaceutical research and chemical biology. Recent advancements have expanded its applications from traditional medicinal chemistry to cutting-edge areas like targeted protein degradation and diagnostic probe development. The compound's versatility, coupled with improved synthetic methods, positions it as an increasingly important tool in drug discovery pipelines.

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